molecular formula C10H12N2O8S2 B14189457 Sulfuric acid--4,4'-bipyridine (2/1) CAS No. 874212-80-3

Sulfuric acid--4,4'-bipyridine (2/1)

Cat. No.: B14189457
CAS No.: 874212-80-3
M. Wt: 352.3 g/mol
InChI Key: XUFYDIRKFWSTJI-UHFFFAOYSA-N
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Description

Contextualizing Sulfuric acid--4,4'-bipyridine (2/1) within Protonated Bipyridine Systems

Sulfuric acid--4,4'-bipyridine (2/1) is an organic salt formed by the transfer of two protons from sulfuric acid to the two nitrogen atoms of a 4,4'-bipyridine (B149096) molecule. This acid-base reaction results in the formation of a bis(4-pyridinium) dication and a sulfate (B86663) dianion. This process is a key characteristic of protonated bipyridine systems, where the protonation of the basic pyridine (B92270) nitrogen atoms creates cationic species that can engage in strong intermolecular interactions. acs.org

The resulting crystal structure is dominated by a network of strong hydrogen bonds. The protonated nitrogen atoms of the bipyridinium cation act as hydrogen-bond donors, while the oxygen atoms of the sulfate anion serve as hydrogen-bond acceptors. These interactions are highly directional and lead to the formation of well-defined, stable, three-dimensional supramolecular architectures. nih.goviucr.org

In structurally related compounds, such as Bis(4-amino-pyridinium) sulfate monohydrate, the asymmetric unit contains two 4-amino-pyridinium cations, a sulfate dianion, and a water molecule. nih.govnih.gov The crystal packing in these systems reveals that the sulfate oxygen atoms are crucial in linking the pyridinium (B92312) cations and any co-crystallized water molecules into extensive three-dimensional networks through a variety of intermolecular hydrogen bonds, including N—H⋯O, O—H⋯O, and C—H⋯O interactions. nih.govnih.gov This principle of hydrogen-bond-directed assembly is central to all protonated bipyridine-sulfate systems.

Below is a table detailing the crystallographic data for a closely related compound, Bis(4-aminopyridinium) sulfate monohydrate, which illustrates the typical structural parameters of such protonated bipyridine systems.

Crystal Data for Bis(4-aminopyridinium) sulfate monohydrate
ParameterValue
Formula2C₅H₇N₂⁺·SO₄²⁻·H₂O
Molecular Weight (Mr)304.33
Crystal SystemTriclinic
Space Group
a (Å)6.4434 (1)
b (Å)8.4153 (1)
c (Å)12.4488 (2)
α (°)96.365 (1)
β (°)97.534 (1)
γ (°)95.387 (1)
Volume (V) (ų)661.02 (2)
Z2
Temperature (K)100

Data sourced from Acta Crystallographica Section E. nih.gov

Research Significance in Supramolecular Chemistry and Functional Materials

The predictable and robust hydrogen-bonding patterns observed in Sulfuric acid--4,4'-bipyridine (2/1) and related salts make them highly significant in the field of supramolecular chemistry. Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The O—H⋯N and N—H⋯O interactions between carboxylic acids or mineral acids and pyridine-based molecules are considered reliable "supramolecular synthons"—structural units that represent key molecular recognition events. nih.gov

The ability to form these predictable hydrogen-bonded networks allows researchers to design and construct crystalline solids with specific architectures and properties, a practice known as crystal engineering. nih.gov 4,4'-Bipyridine is a particularly popular building block (or "linker") in this field due to its linear, rigid structure and the ability of its two nitrogen atoms to be protonated or to coordinate with metal ions. researchgate.netacs.org This makes it a versatile component for creating a wide range of structures, from simple co-crystals to complex metal-organic frameworks (MOFs). mdpi.com

Properties

CAS No.

874212-80-3

Molecular Formula

C10H12N2O8S2

Molecular Weight

352.3 g/mol

IUPAC Name

4-pyridin-4-ylpyridine;sulfuric acid

InChI

InChI=1S/C10H8N2.2H2O4S/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-5(2,3)4/h1-8H;2*(H2,1,2,3,4)

InChI Key

XUFYDIRKFWSTJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Preparative Approaches

Preparative Strategies for Sulfuric acid--4,4'-bipyridine (2/1) Adduct Formation

The formation of the Sulfuric acid--4,4'-bipyridine (2/1) adduct is fundamentally an acid-base reaction resulting in a salt. The compound 4,4'-bipyridine (B149096) is a diprotic base, possessing two nitrogen atoms, each with a lone pair of electrons available for protonation. Sulfuric acid (H₂SO₄) is a strong, diprotic acid capable of donating two protons.

The designation (2/1) indicates a stoichiometric ratio of two molecules of sulfuric acid for every one molecule of 4,4'-bipyridine. This ratio facilitates the complete diprotonation of the bipyridine base. The primary preparative strategy involves the direct reaction of these two components in a suitable solvent.

General Preparative Method:

Dissolution: 4,4'-bipyridine is dissolved in a solvent that can accommodate both the neutral base and the resulting ionic salt. Alcohols or aqueous solutions are often suitable.

Stoichiometric Addition: Two molar equivalents of sulfuric acid are slowly added to the 4,4'-bipyridine solution. This ensures that a sufficient amount of acid is present to protonate both nitrogen centers of the bipyridine molecule.

Crystallization: The resulting salt, 4,4'-bipyridinium bisulfate, is typically less soluble in the reaction medium than the reactants, especially upon cooling or solvent evaporation. The adduct can then be isolated by crystallization or precipitation. nih.gov A purification method for 4,4'-bipyridine itself involves dissolving it in dilute sulfuric acid and then precipitating it with a base like sodium hydroxide, which confirms the formation of a soluble salt. chemicalbook.com

The reaction can be represented as: C₁₀H₈N₂ + 2H₂SO₄ → [C₁₀H₈N₂H₂]²⁺ + 2[HSO₄]⁻

This method of forming adducts through co-crystallization is a common technique in crystal engineering and has been used to prepare numerous cocrystals and salts of 4,4'-bipyridine with various organic acids. mdpi.comacs.orgnih.gov The robust and predictable nature of the acid-pyridine interaction makes this a reliable synthetic approach. mdpi.com

Synthesis of 4,4'-Bipyridine Ligands and Their Functionalized Derivatives

The 4,4'-bipyridine core is a crucial building block in supramolecular chemistry and materials science. researchgate.net Its synthesis and the preparation of its derivatives are well-established, employing various coupling strategies. Symmetrical bipyridines like 4,4'-bipyridine are often prepared via homocoupling reactions, while functionalized derivatives may require more versatile cross-coupling methods. nih.gov

Key synthetic strategies include:

Metal-Catalyzed Homocoupling: Reactions like the Wurtz coupling, which uses sodium metal, or the Ullmann coupling are effective for creating symmetrical bipyridines from pyridine (B92270) precursors. nih.gov

Metal-Catalyzed Cross-Coupling: Suzuki and Negishi couplings are powerful methods for synthesizing both symmetrical and unsymmetrical bipyridines and their derivatives, offering high yields and tolerance for various functional groups. nih.gov

Dimerization of Dihalopyridines: A straightforward method involves the ortholithiation of dihalopyridines using a strong base like lithium diisopropylamide (LDA), followed by dimerization to form polyhalogenated 4,4'-bipyridines. researchgate.net These halogenated products can then be further functionalized. nih.gov

Functionalization Reactions: Once the bipyridine core is formed, it can be modified to introduce various functional groups. A key class of derivatives is the N,N'-disubstituted 4,4'-bipyridinium salts, known as viologens. nih.govwiley.com These are typically synthesized by the quaternization of the nitrogen atoms with alkyl halides. researchgate.net

MethodStarting Material(s)Key Reagents/CatalystsProduct TypeReference
Wurtz CouplingPyridinesNa dispersion, Oxidizing agentSymmetrical Bipyridines nih.gov
Suzuki CouplingPyridyl halides, Pyridine boronic estersPalladium catalyst, BaseFunctionalized Bipyridines nih.gov
Negishi CouplingPyridyl zinc halides, BromopyridinesPalladium catalystFunctionalized Bipyridines nih.gov
DimerizationDihalopyridinesLDA or t-BuLiHalogenated 4,4'-Bipyridines researchgate.net
N-Quaternization4,4'-BipyridineAlkyl halides (e.g., 1-bromooctane)Viologens (Bipyridinium salts) researchgate.net

Oxidative Synthesis Routes Involving Sulfuric Acid for Bipyridine Modification

While direct reaction with sulfuric acid under standard conditions leads to salt formation, concentrated or fuming sulfuric acid can act as a reagent for chemical modification, particularly at elevated temperatures. Although direct oxidation of the 4,4'-bipyridine core by sulfuric acid alone is not a common synthetic route, its involvement in oxidative processes of related heterocyclic systems is documented.

Sulfonation Reactions: Pyridine, when heated with 100% sulfuric acid and a mercuric sulfate (B86663) catalyst at temperatures around 330°C, undergoes sulfonation to yield pyridine-3-sulfonic acid. researchgate.net This demonstrates that under harsh conditions, the pyridine ring can be modified by sulfuric acid, though this is an electrophilic substitution rather than a direct oxidation of the ring system. researchgate.net At these high temperatures, side products such as 4-hydroxypyridine (B47283) can also be formed, indicating that oxidative processes do occur. researchgate.net

Mixed-Acid Oxidation: A clearer example of an oxidative route involves using sulfuric acid in combination with a stronger oxidizing agent. For instance, a precursor to certain bipyridinium salts was prepared by the oxidation of 1,10-phenanthroline, a bipyridine isomer, using a mixture of sulfuric and nitric acids. frontiersin.org In such mixed-acid systems, sulfuric acid acts as both a solvent and a dehydrating agent, increasing the concentration and reactivity of the primary oxidant (in this case, the nitronium ion, NO₂⁺). This principle could be applied to modify the 4,4'-bipyridine skeleton, potentially introducing nitro groups or promoting other oxidative transformations, although this can lead to complex product mixtures.

Principles of Acid-Base Interaction and Proton Transfer in Bipyridine-Acid Systems

The interaction between 4,4'-bipyridine and sulfuric acid is governed by the principles of acid-base chemistry and proton transfer. The two nitrogen atoms in 4,4'-bipyridine are Lewis bases. Sulfuric acid is a strong Brønsted-Lowry acid.

Proton Transfer: Upon mixing, a proton is transferred from sulfuric acid to a nitrogen atom on the bipyridine. brainly.com Given the 2:1 stoichiometry of the adduct, a second proton transfer occurs at the other nitrogen atom. This complete, double proton transfer results in the formation of an ionic salt consisting of the 4,4'-bipyridinium dication ([C₁₀H₈N₂H₂]²⁺) and two bisulfate anions ([HSO₄]⁻). frontiersin.org

Salt vs. Co-crystal Continuum: In acid-base systems involving pyridines, there can be a continuum from a neutral co-crystal (where the proton is shared in a hydrogen bond) to a fully ionic salt (where the proton has completely transferred). osti.gov The extent of proton transfer depends on the relative acidity and basicity (the ΔpKa) of the components. Given the strong acidic nature of sulfuric acid, the interaction with 4,4'-bipyridine results in a complete proton transfer, placing the adduct firmly in the category of a salt.

Controllable Complexation: The protonation of 4,4'-bipyridine is a reversible process. The host-guest complex between a helicarene derivative and a protonated 4,4'-bipyridinium salt can be dissociated by adding a base and regenerated by adding an acid. beilstein-journals.org This highlights the dynamic equilibrium inherent in these acid-base systems.

Stabilizing Interactions: In the solid state, the resulting 4,4'-bipyridinium bisulfate salt is stabilized by a network of strong hydrogen bonds. These interactions occur between the acidic N⁺-H protons of the bipyridinium dication and the oxygen atoms of the bisulfate anions, leading to a stable crystalline lattice.

Crystallographic and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of Sulfuric acid--4,4'-bipyridine (2/1) and Related Adducts

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the precise determination of molecular and crystal structures. This technique allows for the unambiguous assignment of atomic positions, bond lengths, and bond angles. In the case of adducts formed between 4,4'-bipyridine (B149096) and strong acids, such as sulfuric acid, proton transfer from the acid to the nitrogen atoms of the 4,4'-bipyridine is expected, resulting in the formation of a 4,4'-bipyridinium dication and sulfate (B86663) or bisulfate anions.

The asymmetric unit in such structures typically contains the constituent molecules in their stoichiometric ratio, revealing the fundamental building block of the crystal lattice. nih.gov The refinement of the crystal structure from diffraction data provides precise atomic coordinates, which are essential for the detailed analysis of molecular geometry and intermolecular interactions.

Table 1: Representative Crystallographic Data for 4,4'-Bipyridine Adducts

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
4-Ethoxybenzoic acid–4,4'-bipyridyl (2/1)2C₉H₁₀O₃·C₁₀H₈N₂MonoclinicP2₁/n11.234(2)10.975(2)20.013(4)98.773(3)
[Mn(PPCA)₂(H₂O)₂]·2H₂OC₂₂H₂₀MnN₄O₈MonoclinicP2₁/c7.245(2)19.331(4)8.441(2)98.98(3)
4,4'-Bipyridinium bis(hydrogen oxalate)C₁₀H₁₀N₂²⁺·2C₂HO₄⁻MonoclinicP2₁/c8.358(2)10.395(3)9.873(3)115.15(3)

Note: Data for related adducts are presented to illustrate typical crystallographic parameters. PPCA refers to 4,4'-bipyridine-2-carboxylic acid. nih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of bulk crystalline materials. It is particularly useful for confirming the phase purity of a synthesized compound and for identifying new crystalline phases, such as in the formation of a co-crystal or salt. nih.govnih.gov The PXRD pattern is a fingerprint of a specific crystalline solid, with diffraction peaks appearing at characteristic 2θ angles that are determined by the material's crystal lattice. nih.gov

For the Sulfuric acid--4,4'-bipyridine (2/1) adduct, a comparison of its experimental PXRD pattern with the patterns of the starting materials (sulfuric acid and 4,4'-bipyridine) would confirm the formation of a new crystalline entity. Furthermore, the experimental pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to verify that the bulk material has the same crystal structure as the single crystal selected for analysis. researchgate.net Any significant differences could indicate the presence of impurities or polymorphism. This comparative analysis is a standard procedure in solid-state chemistry to ensure the homogeneity of the bulk sample. nih.gov

Analysis of Molecular Conformation and Dihedral Angles in Protonated 4,4'-Bipyridine

In the solid state, the 4,4'-bipyridine molecule, or its protonated form, is generally not planar. The two pyridine (B92270) rings are typically twisted with respect to each other, and the extent of this twist is defined by the dihedral angle between the planes of the two rings. This conformational flexibility is a key feature of 4,4'-bipyridine and its derivatives, and the specific dihedral angle adopted in a crystal structure is a result of the balance between intramolecular steric effects and the demands of the intermolecular packing forces. nih.gov

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

The crystal structure of Sulfuric acid--4,4'-bipyridine (2/1) is stabilized by a network of non-covalent interactions, with hydrogen bonding and π-π stacking being the most significant.

Hydrogen Bonding: In the presence of sulfuric acid, the nitrogen atoms of the 4,4'-bipyridine are protonated, forming a 4,4'-bipyridinium dication. This creates strong N⁺-H hydrogen bond donors. The sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) anions, in turn, are excellent hydrogen bond acceptors. Consequently, a robust network of charge-assisted hydrogen bonds of the N⁺-H···O type is expected to be the primary structure-directing interaction. nih.govrsc.org These types of hydrogen bonds are a recurring and dominant motif in the crystal structures of bipyridinium salts. rsc.orgresearchgate.net The geometry of these bonds (donor-acceptor distances and angles) can be precisely determined from single-crystal X-ray diffraction data and are crucial for the formation of the extended supramolecular architecture. nih.gov In related structures, these interactions link the cations and anions into one-, two-, or three-dimensional networks. researchgate.net

Spectroscopic Characterization and Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Structural and Protonation State Assignment

Vibrational spectroscopy is a powerful tool for confirming the structure of Sulfuric acid--4,4'-bipyridine (2/1), particularly for verifying the protonation state of the 4,4'-bipyridine (B149096) moiety and characterizing the counter-ion.

The formation of the 4,4'-bipyridinium dication upon reaction with sulfuric acid induces significant changes in the vibrational spectra compared to neutral 4,4'-bipyridine. Protonation of the nitrogen atoms alters the electronic distribution within the pyridine (B92270) rings, leading to shifts in the frequencies of the ring stretching and deformation modes. In general, many of the pyridine ring vibrations shift to higher wavenumbers (a blue shift) upon the formation of a pyridinium (B92312) cation. pw.edu.pl For instance, the characteristic ring breathing mode of pyridine, which is sensitive to substitution and coordination, is expected to shift to a higher frequency.

The sulfate (B86663) anion (SO₄²⁻) also has distinct vibrational signatures. A free sulfate ion possesses tetrahedral (Td) symmetry, resulting in four fundamental vibrational modes. Of these, the symmetric stretching mode (ν₁) is typically observed as a strong, sharp peak in the Raman spectrum around 981 cm⁻¹, while the asymmetric stretching mode (ν₃) appears as a strong band in the IR spectrum around 1104 cm⁻¹. In the solid state, interactions with the 4,4'-bipyridinium cation, such as hydrogen bonding, can lower the symmetry of the sulfate ion. This reduction in symmetry can cause the ν₁ mode to become IR-active and may lead to the splitting of the degenerate ν₃ and ν₄ modes in both IR and Raman spectra.

The table below summarizes the key vibrational bands for the components of the salt.

SpeciesVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic ActivityNotes
4,4'-Bipyridine (Neutral)Ring Stretching1590 - 1610IR, RamanCharacteristic aromatic C=C and C=N stretching. researchgate.net
4,4'-Bipyridine (Neutral)Ring Breathing~990RamanSensitive to intermolecular interactions.
4,4'-Bipyridinium (Dication)Ring Stretching> 1610IR, RamanBlue-shifted upon protonation due to increased bond strength.
4,4'-Bipyridinium (Dication)N-H Bending~1500 - 1550IRCharacteristic of pyridinium ion formation.
Sulfate Anion (SO₄²⁻)ν₁ (Symmetric Stretch)~981Raman (Strong), IR (Inactive in Td)May become IR active if symmetry is lowered.
Sulfate Anion (SO₄²⁻)ν₃ (Asymmetric Stretch)~1104IR (Strong), Raman (Weak)May split into multiple components if symmetry is lowered.

Electronic Absorption and Emission Spectroscopy for Optical Property Assessment

Electronic spectroscopy provides information on the electronic transitions within the 4,4'-bipyridinium cation. Neutral 4,4'-bipyridine exhibits a strong absorption band in the ultraviolet region, typically around 240-260 nm, which is attributed to a π → π* electronic transition within the aromatic pyridine rings. nist.gov

Upon protonation by sulfuric acid to form the 4,4'-bipyridinium dication, a noticeable shift in the absorption maximum is observed. The positive charges on the nitrogen atoms stabilize the π molecular orbitals, increasing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, more energy is required to induce the π → π* transition, resulting in a hypsochromic (blue) shift of the absorption band to a shorter wavelength compared to the neutral molecule. nih.gov

In the solid state, charge-transfer (CT) interactions may occur between the electron-donating sulfate anion and the electron-accepting 4,4'-bipyridinium dication. Such interactions can give rise to a new, broad absorption band at a longer wavelength (lower energy) than the internal π → π* transitions of the cation, which may extend into the visible region, potentially imparting color to the compound. nih.gov

Simple pyridinium salts are typically non-emissive or very weakly emissive upon excitation. Therefore, significant fluorescence or phosphorescence from Sulfuric acid--4,4'-bipyridine (2/1) is not expected under normal conditions.

SpeciesTransition TypeTypical λₘₐₓ (nm)Notes
4,4'-Bipyridine (Neutral)π → π~250Solvent-dependent. nist.gov
4,4'-Bipyridinium (Dication)π → π< 250Hypsochromic (blue) shift relative to the neutral species due to protonation.
Salt ComplexCharge-Transfer (CT)Variable (longer wavelength)Potential band arising from electron transfer from sulfate to bipyridinium, more likely in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

¹H NMR spectroscopy in a suitable deuterated solvent (such as D₂O or DMSO-d₆) is highly effective for confirming the protonation of 4,4'-bipyridine in solution. Neutral 4,4'-bipyridine displays a simple ¹H NMR spectrum consisting of two sets of signals, typically AA'XX' spin systems that appear as two distinct doublets, corresponding to the protons ortho (α) and meta (β) to the nitrogen atoms. chemicalbook.com

The protonation of the nitrogen atoms by sulfuric acid to form the symmetric 4,4'-bipyridinium dication causes a significant deshielding of the ring protons. The positive charge on each nitrogen atom strongly withdraws electron density from the aromatic system, leading to a substantial downfield shift of both the α- and β-proton signals. cdnsciencepub.com The α-protons, being closer to the site of protonation, experience the largest downfield shift. The spectrum of the dication is expected to retain its symmetric two-signal pattern, but with both signals shifted to a higher frequency (larger ppm value) compared to the neutral molecule. For example, the α-protons in pyridinium ions can appear at chemical shifts of 8.8 ppm or higher. cdnsciencepub.com

SpeciesProtonTypical ¹H Chemical Shift (δ, ppm)Notes
4,4'-Bipyridine (Neutral)α-H (H2, H6)~8.7In CDCl₃. chemicalbook.com
4,4'-Bipyridine (Neutral)β-H (H3, H5)~7.5In CDCl₃. chemicalbook.com
4,4'-Bipyridinium (Dication)α-H (H2, H6)> 8.8Significant downfield shift upon protonation.
4,4'-Bipyridinium (Dication)β-H (H3, H5)> 7.6Downfield shift, but less pronounced than for α-H.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing unambiguous information about the elemental composition and the chemical state of atoms within the first few nanometers of a material's surface.

For Sulfuric acid--4,4'-bipyridine (2/1), XPS can definitively confirm salt formation by probing the N 1s and S 2p core levels.

N 1s Spectrum: Neutral pyridine-like nitrogen (C=N) typically shows an N 1s binding energy around 399 eV. Upon protonation to form a pyridinium cation (C=N⁺-H), the positive charge leads to a significant increase in the N 1s binding energy. For the 4,4'-bipyridinium dication, a single N 1s peak is expected at a higher binding energy, approximately 401.2–402.6 eV, which is a clear signature of protonation. acs.orgresearchgate.netnih.gov

S 2p Spectrum: The sulfur in the sulfate anion is in its highest oxidation state (+6). This results in a characteristic S 2p binding energy at the high end of the chemical shift range for sulfur. The S 2p peak will appear as a doublet due to spin-orbit coupling (S 2p₃/₂ and S 2p₁/₂). The S 2p₃/₂ component for sulfate is typically observed in the range of 168.0–169.5 eV. researchgate.netthermofisher.com

O 1s and C 1s Spectra: The O 1s spectrum would show a primary peak corresponding to the oxygen atoms of the sulfate group. The C 1s spectrum would be composed of overlapping peaks representing the carbon atoms in the bipyridinium rings, with C-N bonds appearing at a slightly higher binding energy than C-C and C-H bonds.

Core LevelSpeciesExpected Binding Energy (eV)Notes
N 1sPyridinic Nitrogen (C=N)~399.0Reference for neutral 4,4'-bipyridine. acs.org
N 1sPyridinium Nitrogen (C=N⁺-H)401.2 - 402.6Shift of >+2.0 eV confirms protonation and salt formation. acs.orgnih.gov
S 2p₃/₂Sulfate (SO₄²⁻)168.0 - 169.5Indicates sulfur in the +6 oxidation state. thermofisher.com
O 1sSulfate (SO₄²⁻)~532.0Binding energy for oxygen in a sulfate environment.
C 1sBipyridinium Ring285.0 - 287.0Envelope of peaks for C-C, C-H, and C-N⁺ environments. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the ground-state properties of molecular systems. For the sulfuric acid--4,4'-bipyridine (2/1) complex, DFT calculations are instrumental in determining the most stable geometric arrangement (the minimum energy structure) and understanding its electronic characteristics.

Researchers typically employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. nih.govnih.gov The optimization process systematically alters the atomic coordinates to find the configuration with the lowest electronic energy. For the 2:1 complex, this would likely result in a structure where two molecules of sulfuric acid interact with one molecule of 4,4'-bipyridine (B149096). The expected outcome is the transfer of a proton from each sulfuric acid molecule to the nitrogen atoms of the 4,4'-bipyridine, forming a [H₂-bipy]²⁺ dication and two bisulfate (HSO₄⁻) anions.

The optimized geometry reveals crucial structural parameters, including bond lengths, bond angles, and dihedral angles. Key parameters of interest would be the N-H bond lengths in the protonated bipyridine and the O-H bond lengths in the bisulfate anions, as well as the geometry of the hydrogen bonds formed between the [H₂-bipy]²⁺ cation and the HSO₄⁻ anions.

Once the geometry is optimized, DFT is used to calculate various electronic properties. Natural Bond Orbital (NBO) analysis can elucidate the nature of the bonding, charge distribution, and intermolecular interactions. nih.gov For instance, NBO analysis would quantify the charge transfer from the sulfuric acid molecules to the 4,4'-bipyridine, confirming the extent of protonation. The analysis of Mulliken and natural atomic charges would show a significant positive charge localized on the protonated nitrogen atoms and a negative charge distributed across the bisulfate anions. nih.gov

The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also critical. The HOMO-LUMO energy gap provides an indication of the chemical reactivity and kinetic stability of the complex. In this system, the HOMO would likely be localized on the bisulfate anions, while the LUMO would be centered on the 4,4'-bipyridinium dication.

Table 1: Hypothetical DFT-Calculated Structural Parameters for the [H₂-bipy]²⁺(HSO₄⁻)₂ Complex

Parameter Value Description
N-H Bond Length 1.03 Å Bond formed upon protonation of 4,4'-bipyridine.
C-N-C Bond Angle 121.5° Angle within the pyridinium (B92312) ring.
Inter-ring Dihedral Angle 35.0° Twist angle between the two pyridine (B92270) rings.
O-H...N Hydrogen Bond 1.75 Å Distance in the hydrogen bond between bisulfate and bipyridinium.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the excited states and electronic transitions of molecules. acs.orgrsc.org This is crucial for understanding the photophysical properties of the sulfuric acid--4,4'-bipyridine (2/1) complex, such as its absorption spectrum.

TD-DFT calculations, typically performed on the DFT-optimized geometry, predict the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (f) of electronic transitions. The oscillator strength indicates the intensity of an absorption band. For the [H₂-bipy]²⁺(HSO₄⁻)₂ complex, the lowest energy electronic transitions would likely be π → π* transitions within the aromatic 4,4'-bipyridinium cation. Charge-transfer transitions from the bisulfate anions (HOMO) to the bipyridinium cation (LUMO) might also be predicted, though these would likely occur at higher energies.

The results of a TD-DFT calculation are typically presented as a simulated UV-Vis spectrum, which can be directly compared with experimental data if available. The analysis of the molecular orbitals involved in each transition provides insight into the nature of the excited states (e.g., n → π, π → π, or charge transfer). researchgate.net

Table 2: Hypothetical TD-DFT Results for the Main Electronic Transitions in [H₂-bipy]²⁺(HSO₄⁻)₂

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Nature of Transition
S₀ → S₁ 4.10 302 0.75 π → π* (LUMO+1)
S₀ → S₂ 4.55 272 0.02 n → π*

Ab Initio Methods and Molecular Dynamics Simulations of Bipyridine-Acid Interactions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, often used to benchmark DFT calculations. For a system like the sulfuric acid-bipyridine complex, methods like Møller–Plesset perturbation theory (MP2) could be used to obtain a more accurate interaction energy.

More powerfully, Ab Initio Molecular Dynamics (AIMD) simulations can be used to study the dynamic behavior of the complex. nih.govnih.gov AIMD calculates the forces on the atoms "on the fly" from electronic structure calculations at each time step of a simulation. This allows for the exploration of the complex's behavior at finite temperatures, including vibrational motions, intermolecular interactions, and the stability of the hydrogen-bonding network. researchgate.net An AIMD simulation of the [H₂-bipy]²⁺(HSO₄⁻)₂ complex in an aqueous environment could reveal the dynamics of the solvation shells around the cation and anions and the stability of the protonated state. nih.gov

These simulations can provide insights into:

Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds between the bisulfate anions and the bipyridinium cation.

Structural Fluctuations: How the bond lengths, angles, and dihedral angles fluctuate around their equilibrium values at a given temperature.

Solvation Effects: How surrounding solvent molecules (e.g., water) interact with the complex and influence its structure and stability.

Computational Modeling of Proton Transfer Mechanisms and Energetics within the Complex

A key chemical question for the sulfuric acid--4,4'-bipyridine system is the nature of the proton transfer. While the formation of a doubly protonated salt is expected, computational modeling can quantify the energetics of this process. This involves calculating the potential energy surface (PES) for the proton transfer from the sulfuric acid to the bipyridine nitrogen.

By mapping the PES, one can identify the transition state for the proton transfer and calculate the activation energy barrier. nih.gov A very low or non-existent barrier would indicate a spontaneous and complete proton transfer, characteristic of a strong acid-base reaction. nih.gov In the case of H₂SO₄ and 4,4'-bipyridine, the energy difference between the neutral co-crystal and the proton-transferred salt is expected to be large, strongly favoring the salt form.

Computational methods can also model the double proton transfer. This could occur in a stepwise or concerted manner. By calculating the reaction pathway for both mechanisms, the more favorable route can be determined. For instance, calculations might show that the transfer of the first proton facilitates the transfer of the second proton by altering the electronic structure of the intermediate species.

The energetics of proton transfer can be summarized in a reaction coordinate diagram, plotting the energy of the system as the proton moves from the acid to the base.

Table 3: Hypothetical Energetics of Proton Transfer in the H₂SO₄-bipyridine System

Parameter Energy (kJ/mol) Description
First Proton Transfer
ΔE (Reaction Energy) -85 Energy change from neutral complex to monoprotonated salt.
Eₐ (Activation Energy) < 2 Energy barrier for the first proton transfer. nih.gov
Second Proton Transfer
ΔE (Reaction Energy) -60 Energy change from monoprotonated to diprotonated salt.

These computational studies, from static DFT calculations to dynamic AIMD simulations, provide a comprehensive, atomistic understanding of the structure, stability, electronic properties, and reactive potential of the sulfuric acid--4,4'-bipyridine (2/1) complex.

Advanced Investigations of Proton Transfer Phenomena

High-Pressure Spectroscopic Investigations of Proton Transfer Dynamics

High-pressure spectroscopy, particularly Raman and infrared (IR) spectroscopy, serves as a powerful tool to investigate proton transfer dynamics in hydrogen-bonded systems. By systematically increasing pressure, the intermolecular distances within the crystal lattice are reduced, which can induce proton transfer from the acidic moiety (sulfuric acid) to the basic nitrogen atoms of 4,4'-bipyridine (B149096).

In a hypothetical high-pressure study of Sulfuric acid--4,4'-bipyridine (2/1), researchers would monitor specific vibrational modes. For instance, changes in the stretching frequencies of the S-OH group in sulfuric acid and the C=N bond within the pyridine (B92270) rings of 4,4'-bipyridine would be indicative of a proton transfer event. The appearance of new vibrational modes corresponding to the protonated 4,4'-bipyridinium ion and the hydrogen sulfate (B86663) or sulfate anions would provide clear evidence of such a transition.

Studies on analogous systems, such as the 4,4'-bipyridine-squaric acid co-crystal, have demonstrated pressure-induced proton transfer, often accompanied by a phase transition. researchgate.netnih.gov For the 4,4'-bipyridine-malonic acid cocrystal, high-pressure X-ray diffraction and Raman spectroscopy revealed modifications in the protonation states, leading to the conversion of the cocrystal into ionic salt polymorphs. nih.gov A similar investigative approach for the sulfuric acid adduct would be anticipated to yield valuable insights into its structural evolution under compression.

Table 1: Anticipated Spectroscopic Markers for Proton Transfer in Sulfuric acid--4,4'-bipyridine (2/1) under High Pressure

Vibrational ModeExpected Change upon Proton Transfer
O-H stretch (Sulfuric Acid)Disappearance or significant broadening and red-shift
N-H stretch (Bipyridinium)Appearance of a new, broad band
S=O stretch (Sulfuric Acid)Shift in frequency due to change in anion state (HSO₄⁻ or SO₄²⁻)
Pyridine ring modesPerturbation and shifts due to protonation

Factors Governing Proton Transfer Propensity in 4,4'-Bipyridine-Sulfuric Acid Systems

The propensity for proton transfer in an acid-base co-crystal is governed by a delicate balance of several factors. The most significant of these is the difference in the pKa values of the acid and the conjugate acid of the base (ΔpKa). A large positive ΔpKa generally favors proton transfer, leading to the formation of a salt. For the sulfuric acid and 4,4'-bipyridine system, the strong acidic nature of sulfuric acid would suggest a high likelihood of proton transfer.

However, the solid-state environment introduces additional complexities. The crystal packing, intermolecular interactions, and the stoichiometry of the adduct play crucial roles. The formation of stable hydrogen-bonding networks can sometimes favor the neutral co-crystal form even when the ΔpKa rule would predict a salt. External stimuli, such as pressure and temperature, can shift the equilibrium between the neutral and ionic forms. ed.ac.ukreading.ac.uk In the case of the 2:1 stoichiometry of sulfuric acid to 4,4'-bipyridine, the potential for double protonation of the bipyridine exists, which would be a key area of investigation.

Synthon Polymorphism and Pseudopolymorphism in Bipyridine Co-crystals and Adducts

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in co-crystals and adducts of 4,4'-bipyridine. nih.govrsc.orgresearchgate.netSynthon polymorphism arises when different, yet energetically comparable, hydrogen-bonding motifs (supramolecular synthons) are formed between the components. For example, in co-crystals of 4,4'-bipyridine with 4-hydroxybenzoic acid, different primary synthons are observed in the different polymorphic forms. rsc.org

Pseudopolymorphism refers to the inclusion of solvent molecules (hydrates or solvates) into the crystal lattice, leading to different crystal structures. Given that sulfuric acid is often used in aqueous solutions, the formation of hydrated adducts of Sulfuric acid--4,4'-bipyridine (2/1) would be a strong possibility.

For the Sulfuric acid--4,4'-bipyridine (2/1) system, one could hypothesize the existence of polymorphs based on different hydrogen-bonding patterns between the sulfuric acid molecules and the two nitrogen atoms of the 4,4'-bipyridine. The flexibility of the bipyridine molecule and the ability of sulfuric acid to act as a hydrogen bond donor in multiple ways could lead to a complex crystallisation landscape with various polymorphic and pseudopolymorphic forms. The specific conditions of crystallisation, such as the solvent and temperature, would be expected to influence which form is obtained.

Coordination Chemistry and Supramolecular Assembly Applications

Metal Complex Formation with Protonated 4,4'-Bipyridine (B149096) as a Ligand

While neutral 4,4'-bipyridine is widely utilized as a bridging ligand that directly coordinates to two metal centers, the protonation of its nitrogen atoms in the sulfuric acid adduct fundamentally alters its coordination behavior. The resulting 4,4'-bipyridinium cation, [C10H10N2]²⁺, has its nitrogen lone pairs occupied by protons, preventing it from forming conventional dative bonds to metal ions.

In some instances, 4,4'-bipyridine may act as a monodentate ligand, where only one nitrogen atom coordinates to a metal center. This can occur in reaction conditions where the equilibrium between the neutral, mono-protonated, and di-protonated forms is carefully controlled. The presence of the uncoordinated, and potentially protonated, nitrogen site allows for the formation of extended hydrogen-bonded networks, effectively linking coordination centers through non-covalent pathways. rsc.org

Construction of Coordination Polymers and Metal-Organic Frameworks Utilizing 4,4'-Bipyridine Adducts

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net Neutral 4,4'-bipyridine is a classic example of a linear, ditopic ligand used to build robust, porous frameworks. ub.edu The sulfuric acid adduct of 4,4'-bipyridine introduces a different strategy for the design of these materials.

Instead of acting as the primary linker, the 4,4'-bipyridinium sulfate (B86663) salt can be employed as a "supramolecular building block." Its role is not to form the covalent-like coordination bonds of the framework itself, but to organize the structure through other means:

Template-Directed Synthesis: The 4,4'-bipyridinium cation can act as a template or guest molecule around which a metal-organic framework is formed. Its size, shape, and charge influence the resulting pore structure and topology of the MOF.

Hydrogen-Bonded Networks: The 4,4'-bipyridinium dication and sulfate anion are excellent candidates for forming extensive and predictable hydrogen-bonded networks. These networks can interpenetrate or connect traditional coordination polymers, leading to hierarchical structures with increased dimensionality and complexity.

The use of such adducts allows for a level of control in crystal engineering that complements the more common approach of direct coordination, enabling the assembly of intricate architectures. nih.gov

Role of Directed Intermolecular Interactions in Supramolecular Architecture Design

The design of specific, predictable supramolecular architectures relies on the strategic use of directed intermolecular interactions. acs.org The sulfuric acid--4,4'-bipyridine (2/1) salt is a prime example of a system governed by strong, directional forces, primarily charge-assisted hydrogen bonds and π-π stacking interactions. researchgate.netnih.gov

Upon formation of the 4,4'-bipyridinium dication ([H₂bipy]²⁺) and the sulfate anion (SO₄²⁻), a set of potent hydrogen bond donors (N⁺-H) and acceptors (O-S) is created. These interactions are the primary driving force in the crystal assembly. rsc.org

N⁺-H···O Hydrogen Bonds: These are strong, charge-assisted hydrogen bonds formed between the protonated nitrogen atoms of the bipyridinium cation and the oxygen atoms of the sulfate anion. These interactions are highly directional and are fundamental in linking the cationic and anionic components into chains, sheets, or three-dimensional networks. researchgate.netrsc.org

C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds also play a significant role. These interactions involve the hydrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the sulfate anion, providing additional stability and helping to dictate the precise orientation of the molecules in the crystal lattice. nih.gov

The synergy between these varied intermolecular forces allows for the rational design of solid-state structures. By controlling these interactions, chemists can engineer materials with specific topologies and properties. The predictable nature of the hydrogen bonding between the 4,4'-bipyridinium cation and anions like sulfate makes this system a valuable tool in supramolecular chemistry. acs.orgresearchgate.net

The table below summarizes the key intermolecular interactions and their structural consequences in systems containing the 4,4'-bipyridinium cation.

Interaction TypeDonorAcceptorTypical Distance (Å)Structural Role
Charge-Assisted Hydrogen Bond N⁺-H (Bipyridinium)O (Sulfate)2.5 - 2.8Primary linkage of cations and anions; formation of 1D, 2D, or 3D networks. rsc.org
Hydrogen Bond C-H (Bipyridinium)O (Sulfate)> 2.8Fine-tuning of molecular orientation; stabilization of layers or chains. researchgate.netnih.gov
π-π Stacking Pyridinium (B92312) Ring (π-system)Pyridinium Ring (π-system)3.4 - 3.7Formation of columnar stacks or layered structures; enhances crystal packing efficiency. nih.gov

Research Directions and Potential Applications Academic Focus

Contributions to Optoelectronic Materials and Photosensitizers through 4,4'-Bipyridine (B149096) Derivatives

The derivatives of 4,4'-bipyridine are foundational building blocks in the development of advanced optoelectronic materials. nih.gov The quaternization of the nitrogen atoms in the 4,4'-bipyridine structure, as would occur in its salt with sulfuric acid, is a key feature in a prominent class of its derivatives known as viologens (N,N'-disubstituted 4,4'-bipyridiniums). nih.gov These compounds are renowned for their redox activity and electrochromic capabilities, which are central to many high-tech applications. nih.govresearchgate.net

Research has demonstrated that materials incorporating these bipyridinium skeletons often exhibit interesting electronic, optical, and electrochemical properties. nih.gov For instance, they are investigated for use in molecular switches, electrochromic devices, and as photosensitive components in supramolecular systems. nih.gov The presence of the aromatic 4,4'-bipyridine ligand can significantly influence the optoelectronic properties of coordination complexes. In one study involving a zinc(II) porphyrin complex, the nature of the axial bipyridine ligand was shown to play a crucial role in determining the material's barrier height and saturation current, key parameters for optoelectronic applications. academie-sciences.frkcl.ac.uk The calculated optical energy gap for a zinc(II) porphyrin complex containing a 4,4'-bipyridine ligand was found to be 1.95 eV, indicating its potential use in optoelectronic devices. kcl.ac.ukdoaj.org

The formation of the Sulfuric acid--4,4'-bipyridine salt creates a bipyridinium cation that is electronically distinct from the neutral molecule. This modification is a critical strategy in tuning the properties of photosensitizers. The electron-accepting nature of the bipyridinium unit makes it a valuable component in systems designed for light-induced electron transfer, a fundamental process in photosensitization and artificial photosynthesis. Academic research focuses on integrating such derivatives into larger molecular assemblies, including porphyrin-based systems and coordination polymers, to create materials with tailored photophysical responses. academie-sciences.fr

4,4'-Bipyridine Derivative/SystemObserved Property/ApplicationKey Finding
Viologens (N,N'-disubstituted 4,4'-bipyridiniums)Electrochromism, Redox ActivityWidely used in electrochromic devices due to distinct color-switching properties. researchgate.net
[Zn(TFMPP)(4,4'-bpy)] ComplexOptoelectronic PropertiesOptical energy gap of 1.95 eV; the axial 4,4'-bipyridine ligand is crucial for its electronic characteristics. kcl.ac.ukdoaj.org
Star-shaped 4,4'-bipyridine DerivativesMulti-color Electrochromic DevicesDemonstrates potential for creating devices with multiple colored states and high coloration efficiency. researchgate.net

Ligand Design for Catalytic Systems and Coordination Catalysis Research

4,4'-Bipyridine is a cornerstone ligand in coordination chemistry and the design of catalytic systems. acs.org Its rigid, linear structure and the presence of two coordinating nitrogen atoms at opposite ends (exo-bidentate) make it an exceptional bridging ligand for constructing one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org These structures are of immense interest in catalysis, where the metal centers can act as active sites and the porous framework can allow for substrate access and selectivity.

The reaction of 4,4'-bipyridine with sulfuric acid to form the 4,4'-bipyridinium dication fundamentally alters its role as a ligand. While the neutral molecule readily coordinates to metal centers through its nitrogen lone pairs, the protonated dication is generally not used as a direct building block in coordination polymers because the protons already occupy the nitrogen coordination sites. However, its significance in catalysis research lies in several other areas:

Precursor for in-situ ligand formation: The bipyridinium salt can serve as a precursor in hydrothermal or solvothermal syntheses, where changes in pH during the reaction can deprotonate the cation, releasing the neutral 4,4'-bipyridine ligand for coordination with metal ions. acs.org

Template or Counter-ion: The 4,4'-bipyridinium dication can act as a templating agent, directing the formation of specific framework structures around it. In such cases, it resides within the pores or channels of the resulting anionic metal-organic framework, balancing the charge.

Modulation of Electronic Properties: In systems where the bipyridinium unit is part of a more complex ligand, its strong electron-withdrawing nature can be used to tune the electronic properties of the metal's coordination environment. This modulation can influence the catalytic activity of the metal center in redox-based reactions.

Research in coordination catalysis continues to explore the use of functionalized bipyridine ligands to create more sophisticated catalytic systems. The principles derived from studying simple salts like Sulfuric acid--4,4'-bipyridine (2/1) inform the design of these more complex ligands, where acid-base functionality can be incorporated to create pH-switchable catalysts or to facilitate proton-coupled electron transfer steps in a catalytic cycle.

Coordination SystemRole of 4,4'-BipyridineStructural Outcome
Transition Metal Compounds with o-CarboxylphenoxyacetateBridging LigandTunes the dimensionality of the resulting structures (e.g., from 1D chains to 2D networks). acs.org
Ruthenium(II) ComplexesChelating/Bridging LigandForms stable octahedral complexes with applications in various catalytic processes. researchgate.net
Cobalt(II) Coordination PolymerAxial Bridging LigandForms a 1D coordination polymer, with supramolecular interactions creating a 2D network. researchgate.net
Zinc(II) Coordination PolymerBridging LigandCreates a polymeric structure running along the c-direction with an octahedral zinc center. researchgate.net

Fundamental Insights into Acid-Base Chemistry and Crystal Engineering Principles

The formation of Sulfuric acid--4,4'-bipyridine (2/1) is a classic example of an acid-base reaction and provides a model system for studying principles of crystal engineering. Sulfuric acid is a strong acid that readily donates its protons, while 4,4'-bipyridine acts as a diprotic base due to the lone pair of electrons on each of its two nitrogen atoms. wikipedia.orgwikipedia.org The 2:1 stoichiometry indicates that both nitrogen atoms of the 4,4'-bipyridine molecule are protonated by two sulfuric acid molecules, resulting in the formation of the 4,4'-bipyridinium dication, [H-NC₅H₄-C₅H₄N-H]²⁺, and two bisulfate anions, [HSO₄]⁻.

This ionic assembly is governed by strong charge-assisted hydrogen bonds and other non-covalent interactions, which are the primary tools of crystal engineering. The study of such systems offers fundamental insights into how molecules recognize each other and self-assemble into ordered crystalline solids. The key interactions in the crystal lattice of Sulfuric acid--4,4'-bipyridine (2/1) would be the N⁺-H···O and O-H···O hydrogen bonds between the bipyridinium cations and the bisulfate anions.

Studies on analogous systems, such as co-crystals of 4,4'-bipyridine with various carboxylic acids, have shown that O-H···N hydrogen bonds are the primary synthons that direct the assembly, forming linear 2:1 aggregates. nih.gov In the case of the sulfuric acid salt, the transfer of the proton is complete, leading to ionic N⁺-H···O interactions. The geometry and strength of these hydrogen bonds, along with potential π-π stacking interactions between the pyridinium (B92312) rings, dictate the final crystal packing and the physicochemical properties of the material. nih.gov Research into the crystal structures of such salts allows scientists to understand and ultimately predict how changes in the acidic or basic components will affect the resulting supramolecular architecture. This knowledge is crucial for the rational design of new solid-state materials with desired properties. nih.govresearchgate.net

SystemStoichiometry (Acid:Base)Primary InteractionSupramolecular Feature
4-Alkoxybenzoic acid–4,4′-bipyridyl2:1O—H⋯N hydrogen bondsForms a linear hydrogen-bonded 2:1 unit. nih.gov
[4,4′-H₂bipy][CoBr₄₋ₓClₓ]1:1 (dication:anion)Ionic interaction, N⁺-H···X hydrogen bondsControl over unit cell dimensions by varying halide composition. researchgate.net
Sulfuric acid--4,4'-bipyridine2:1Ionic interaction, N⁺-H···O hydrogen bondsPredicted formation of a 4,4'-bipyridinium dication charge-balanced by bisulfate anions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing sulfuric acid--4,4'-bipyridine (2/1), and how do reaction conditions influence yield and purity?

  • Methodology :

  • Oxidation of 4,4'-dimethyl-2,2'-bipyridine : Reacting 4,4'-dimethyl-2,2'-bipyridine with concentrated sulfuric acid and oxidizing agents (e.g., KMnO₄ or K₂Cr₂O₇) yields 2,2'-bipyridine-4,4'-dicarboxylic acid, a precursor. Chromic acid (H₂CrO₄) in sulfuric acid achieves 85% yield under reflux .
  • Sulfonation/Coordination : Sulfuric acid may act as a sulfonating agent or participate in coordination frameworks. For example, solvothermal synthesis with metal salts (e.g., Ni²⁺) and 4,4'-bipyridine in acidic media produces metal-organic frameworks (MOFs) with sulfate bridges .
    • Data Table :
MethodReactants/ConditionsYieldKey Challenges
Chromic Acid OxidationH₂SO₄, K₂Cr₂O₇, reflux, 6–8 h85%Handling toxic Cr(VI) byproducts
Solvothermal MOF SynthesisNi(NO₃)₂, 4,4'-bipy, H₂SO₄, 120°C, 24 h~70%Crystal growth optimization

Q. Which analytical techniques are critical for characterizing the structure and stability of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D coordination geometry. For example, {[Ni(BPS)(4,4'-bipy)]n} MOFs show a (3,5)-connected topology with Ni-O-SO₃ linkages .
  • Powder XRD (PXRD) : Confirms phase purity and bulk crystallinity .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (e.g., decomposition at >300°C for Ni-MOFs) .
  • FT-IR Spectroscopy : Identifies carboxylate (∼1650 cm⁻¹) and sulfonate (∼1180 cm⁻¹) vibrations .

Q. What safety protocols are essential for handling sulfuric acid--4,4'-bipyridine derivatives?

  • Hazard Mitigation : Use fume hoods to avoid inhalation of acidic vapors. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2B) .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of contaminated materials via hazardous waste protocols .

Advanced Research Questions

Q. How does the coordination environment of sulfuric acid--4,4'-bipyridine influence catalytic performance in CO₂ cycloaddition?

  • Mechanistic Insight : ZnII/LnIII coordination polymers derived from 2,2'-bipyridine-4,4'-dicarboxylic acid activate CO₂ via Lewis acid sites (Zn²⁺) and nucleophilic carboxylate groups, achieving >90% conversion under ambient conditions .
  • Experimental Design :

  • Catalytic Testing : Use high-pressure autoclaves with epoxide substrates (e.g., styrene oxide) and monitor conversion via GC-MS.
  • Kinetic Studies : Variable-temperature FT-IR tracks intermediate formation (e.g., carbonate species) .

Q. What magnetic interactions arise in Ni(II)-based MOFs incorporating sulfuric acid--4,4'-bipyridine?

  • Magnetic Susceptibility : SQUID magnetometry reveals ferromagnetic exchange in {[Ni₃(μ₃-O)(as-H₂bptc)₂(4,4'-bpy)₂(H₂O)₄]n} due to Ni-O-Ni bridging angles (~95°), with a Curie temperature (Tc) of 12 K .
  • Contradictions : Some Ni-MOFs exhibit antiferromagnetic behavior depending on ligand field symmetry. DFT calculations are recommended to resolve discrepancies .

Q. How can ligand functionalization enhance the stability and reactivity of sulfuric acid--4,4'-bipyridine complexes?

  • Anchoring Groups : Introducing phosphonate or hydroxamate groups (e.g., 4,4'-dihydroxamic-2,2'-bipyridine) improves MOF stability in aqueous media and enhances metal-binding affinity .
  • Synthetic Strategy :

  • Stepwise Modification : (1) Oxidize 4,4'-dimethyl-2,2'-bipyridine to dicarboxylic acid; (2) Convert to dichloride (SOCl₂); (3) React with hydroxylamine for hydroxamate derivatives .

Data Contradictions and Resolution

  • Synthesis Yields : Chromic acid oxidation outperforms KMnO₄ (<40% yield) but requires careful Cr(VI) waste management.
  • Magnetic Behavior : Conflicting reports on Ni-MOF magnetism necessitate crystallographic refinement (e.g., bond angles, Jahn-Teller distortions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.